molecular formula C19H19NO4S B2471681 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 899214-34-7

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one

Cat. No.: B2471681
CAS No.: 899214-34-7
M. Wt: 357.42
InChI Key: UNECAAXKMJLECN-UHFFFAOYSA-N
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Description

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with 1-ethyl-6-methyl-1,4-dihydroquinolin-4-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 8-positions, using reagents like bromine or chlorine under acidic conditions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections due to its ability to interfere with specific biological pathways.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and dyes.

Comparison with Similar Compounds

1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a different substitution pattern on the quinoline ring.

    Quinoline N-oxides: These compounds have an oxygen atom bonded to the nitrogen in the quinoline ring, which alters their chemical reactivity and biological activity.

    Tetrahydroquinolines: These are fully saturated derivatives of quinoline and have different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECAAXKMJLECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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